molecular formula C7H9BFNO2 B13940903 4-Ethyl-5-fluoropyridin-3-ylboronic acid

4-Ethyl-5-fluoropyridin-3-ylboronic acid

Cat. No.: B13940903
M. Wt: 168.96 g/mol
InChI Key: QEFHLYBXGVEZMH-UHFFFAOYSA-N
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Description

(4-Ethyl-5-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H9BFNO2. This compound is part of the boronic acid family, which is widely recognized for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both ethyl and fluorine substituents on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-5-fluoropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 4-ethyl-5-fluoropyridine using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of (4-Ethyl-5-fluoropyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (4-Ethyl-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (4-Ethyl-5-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: The presence of both ethyl and fluorine substituents on the pyridine ring of (4-Ethyl-5-fluoropyridin-3-yl)boronic acid imparts unique steric and electronic properties, making it particularly valuable in specific synthetic applications and research areas .

Properties

Molecular Formula

C7H9BFNO2

Molecular Weight

168.96 g/mol

IUPAC Name

(4-ethyl-5-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C7H9BFNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4,11-12H,2H2,1H3

InChI Key

QEFHLYBXGVEZMH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=C1CC)F)(O)O

Origin of Product

United States

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